

In-Depth Technical Guide: Chemical Structure and Properties of Linaprazan Mesylate

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Compound of Interest

Compound Name: *Linaprazan mesylate*

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Abstract

Linaprazan is a potent and reversible potassium-competitive acid blocker (P-CAB) that inhibits gastric H⁺/K⁺-ATPase, the proton pump responsible for gastric acid secretion. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of its mesylate salt. Detailed experimental protocols for its synthesis, analysis, and in vitro efficacy evaluation are presented, alongside a summary of its pharmacokinetic profile. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel treatments for acid-related disorders.

Chemical Structure and Identification

Linaprazan, chemically known as 8-((2,6-dimethylbenzyl)amino)-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide, is a complex heterocyclic molecule. The mesylate salt form is the subject of this guide.

Identifier	Value
IUPAC Name	8-((2,6-dimethylbenzyl)amino)-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide methanesulfonate[1]
CAS Number	855998-67-3[1]
Molecular Formula	C ₂₂ H ₃₀ N ₄ O ₅ S[1]
Molecular Weight	462.57 g/mol [1]
SMILES	<chem>Cc1cccc(c1CNc2cc(cn3c2nc(c3C)C)C(=O)NCCO)C.CS(=O)(=O)O</chem>
Appearance	Solid powder[1]

Physicochemical Properties

The physicochemical properties of **Linaprazan mesylate** are crucial for its formulation development and understanding its behavior in biological systems.

Property	Value
pKa	6.1[2]
Solubility	Soluble in DMSO (≥ 35 mg/mL)[3]
In vivo formulation (DMSO/PEG300/Tween-80/Saline): ≥ 2.08 mg/mL[3]	
In vivo formulation (DMSO/Corn Oil): ≥ 2.08 mg/mL[3]	
Storage	-20°C Freezer[1]
Purity	>98%[1]

Mechanism of Action: Potassium-Competitive Acid Blockade

Linaprazan is a member of the potassium-competitive acid blocker (P-CAB) class of drugs. Unlike proton pump inhibitors (PPIs), which require acidic activation and bind covalently and irreversibly to the H⁺/K⁺-ATPase, Linaprazan binds reversibly to the potassium-binding site of the proton pump. This competitive inhibition prevents the conformational changes necessary for the exchange of H⁺ and K⁺ ions, thereby blocking the final step of gastric acid secretion.[2][4]

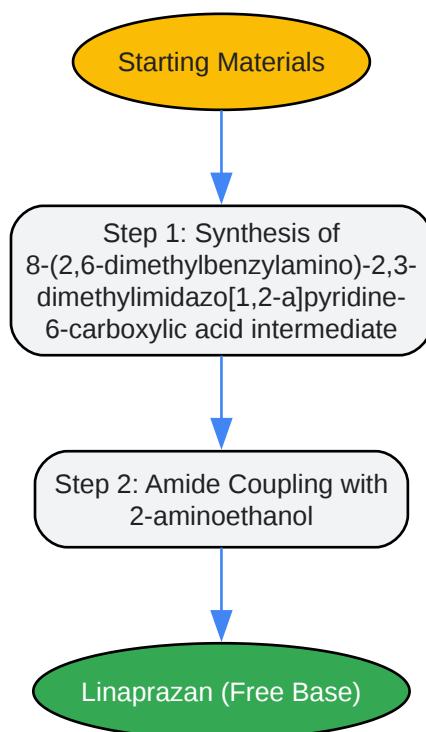
The mechanism of action of P-CABs compared to PPIs is depicted in the following signaling pathway diagram.

Mechanism of Action: P-CAB vs. PPI

Experimental Protocols

Synthesis of Linaprazan

The following is a representative synthetic scheme for Linaprazan, based on published patent literature.[5]



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Synthetic Workflow for Linaprazan

Step 1: Synthesis of 8-(2,6-dimethylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid

- A solution of the appropriate imidazo[1,2-a]pyridine precursor is reacted with 2,6-dimethylbenzyl chloride in a suitable solvent such as 2-propanol in the presence of a base like potassium carbonate.
- The resulting intermediate is then hydrolyzed using an aqueous base, for example, 2N sodium hydroxide in ethanol, followed by acidification with an acid like hydrochloric acid to precipitate the carboxylic acid product.
- The solid is collected by filtration, washed, and dried.

Step 2: Synthesis of {8-[(2,6-dimethylbenzyl)amino]-2,3-dimethylimidazo[1,2-a]pyridin-6-yl}(3-hydroxyazetidin-1-yl)methanone (Linaprazan)

- The carboxylic acid from Step 1 is dissolved in an anhydrous solvent like dichloromethane.
- A coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base, for instance, triethylamine, are added.
- 2-aminoethanol is then added to the reaction mixture, which is stirred at room temperature until the reaction is complete.
- The product is then isolated and purified using standard techniques like column chromatography.

Formation of the Mesylate Salt:

- To form the mesylate salt, the purified Linaprazan free base is dissolved in a suitable solvent, and a stoichiometric amount of methanesulfonic acid is added.
- The salt is then precipitated, collected by filtration, and dried.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) A reversed-phase HPLC method can be employed for the analysis of **Linaprazan mesylate**.

- Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic to neutral pH) and an organic modifier like acetonitrile.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength of approximately 285 nm.^{[6][7]}
- Quantitation: Performed by comparing the peak area of the analyte to that of a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃): δ 8.36 (s, 1H), 7.32 (s, 1H), 7.16-7.14 (m, 1H), 7.11-7.10 (m, 2H), 4.50 (s, 2H), 2.52 (s, 3H), 2.42 (s, 9H).^[5] Note: This spectrum is for the carboxylic acid intermediate, but provides characteristic signals for the core structure.

Mass Spectrometry (MS)

- Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern of **Linaprazan mesylate**. Electrospray ionization (ESI) in positive ion mode is a suitable technique. The fragmentation pattern would be expected to show characteristic losses corresponding to the different functional groups in the molecule.

In Vitro H⁺/K⁺-ATPase Inhibition Assay

This assay determines the potency of Linaprazan in inhibiting the proton pump.

- Enzyme Source: Gastric H⁺/K⁺-ATPase can be prepared from rabbit gastric glands.
- Assay Principle: The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. This is often done using a colorimetric method, such as the Malachite Green assay.^{[8][9]}

- Procedure:
 - The H⁺/K⁺-ATPase enzyme is incubated in a buffer solution (e.g., Tris-HCl) at a physiological pH.
 - Varying concentrations of **Linaprazan mesylate** are added to the reaction mixture.
 - The reaction is initiated by the addition of ATP.
 - The amount of Pi released is measured spectrophotometrically.
 - The concentration of Linaprazan that inhibits 50% of the enzyme activity (IC₅₀) is calculated.

Pharmacological Data

In Vitro Potency

Parameter	Value	Species/System
IC ₅₀ (H ⁺ /K ⁺ -ATPase inhibition)	1.0 ± 0.2 μM[1]	In vitro
40.21 nM (95% CI 24.02–66.49 nM)[8][10]	Rabbit gastric glands	
IC ₅₀ (Acid formation inhibition)	0.28 μM (histamine-stimulated)[11]	Rabbit gastric glands
0.26 μM (dibutyl cAMP-stimulated)[11]	Rabbit gastric glands	
Ki (H ⁺ /K ⁺ -ATPase inhibition)	46 nM (K ⁺ -competitive)[11]	In vitro

Pharmacokinetics

The pharmacokinetic profile of Linaprazan has been primarily studied in preclinical species, often through the administration of its prodrug, Linaprazan glurate.[8][12]

Parameter	Value (Male Rats)	Value (Female Rats)
t _{1/2} (half-life)	2.0 - 2.7 h[8]	2.1 - 4.1 h[8]

Data obtained after oral administration of Linaprazan glurate.

Metabolism: Linaprazan undergoes metabolism primarily through hydrolysis of the prodrug (if applicable), followed by a series of oxidation, dehydrogenation, and glucuronidation reactions.

[12]

Conclusion

Linaprazan mesylate is a promising potassium-competitive acid blocker with a distinct mechanism of action compared to traditional proton pump inhibitors. Its chemical structure and physicochemical properties have been well-characterized, and its potent inhibition of the gastric H⁺/K⁺-ATPase is evident from in vitro studies. The experimental protocols provided in this guide offer a foundation for further research and development of this compound and related molecules for the treatment of acid-related gastrointestinal disorders. Further studies are warranted to fully elucidate its clinical pharmacokinetic and pharmacodynamic profile in humans.

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